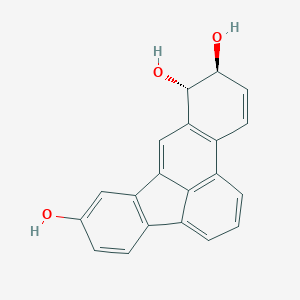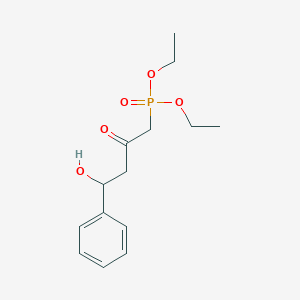
Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate, also known as DEOP, is a phosphonate derivative that has been extensively studied for its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.34 g/mol. This compound has been shown to exhibit a range of biological activities, making it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate is not well understood, but it is believed to act as a phosphonate inhibitor of enzymes involved in various biological processes. This includes the inhibition of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate has been shown to exhibit a range of biochemical and physiological effects in various studies. This includes its ability to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This has potential implications for the treatment of various neurological disorders, including Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate in lab experiments is its unique chemical structure, which allows it to exhibit a range of biological activities. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate. One area of interest is its potential applications in drug discovery and development, particularly in the development of new treatments for neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate and its potential implications for various biological processes.
Méthodes De Synthèse
The synthesis of Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate involves the reaction of diethyl phosphite with 4-hydroxy-2-oxo-4-phenylbutyric acid. The reaction is typically carried out under reflux in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain pure Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate.
Applications De Recherche Scientifique
Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure has been shown to exhibit a range of biological activities, making it a promising candidate for use in drug discovery and development.
Propriétés
Numéro CAS |
113847-99-7 |
|---|---|
Nom du produit |
Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate |
Formule moléculaire |
C14H21O5P |
Poids moléculaire |
300.29 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-4-hydroxy-4-phenylbutan-2-one |
InChI |
InChI=1S/C14H21O5P/c1-3-18-20(17,19-4-2)11-13(15)10-14(16)12-8-6-5-7-9-12/h5-9,14,16H,3-4,10-11H2,1-2H3 |
Clé InChI |
PZGPHVQDUFPFNU-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC(=O)CC(C1=CC=CC=C1)O)OCC |
SMILES canonique |
CCOP(=O)(CC(=O)CC(C1=CC=CC=C1)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



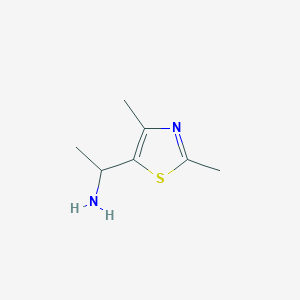



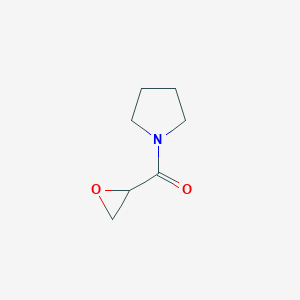
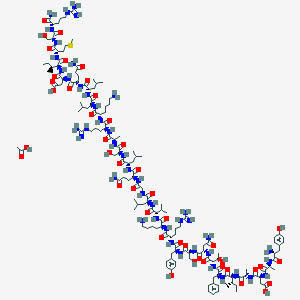
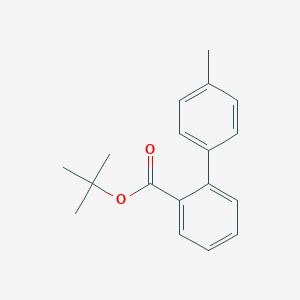
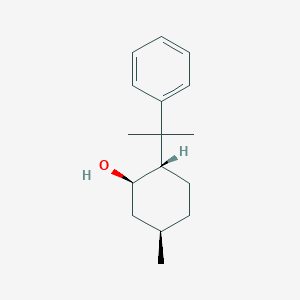
![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)
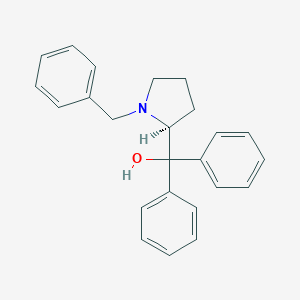

![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)

